3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-phenyl-1h-pyrazole-4-carboxylic acid
- 3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid ethyl ester
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3,5-diethyl-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-3-11-13(14(17)18)12(4-2)16(15-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
GPXQMLSNUDSUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2)CC)C(=O)O |
Origin of Product |
United States |
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